molecular formula C11H10O B598096 3,5-Divinylbenzaldehyde CAS No. 195967-44-3

3,5-Divinylbenzaldehyde

Cat. No.: B598096
CAS No.: 195967-44-3
M. Wt: 158.2
InChI Key: CTYVYLLRFAOSND-UHFFFAOYSA-N
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Description

3,5-Divinylbenzaldehyde is a high-value chemical monomer primarily employed in the strategic synthesis of covalent organic frameworks (COFs) . COFs are a class of crystalline porous polymers with significant promise in areas such as sample preparation, chromatography, and sensor technology due to their high surface areas and ordered structures . The two vinyl groups on the benzaldehyde core serve as critical functionalization sites, allowing the monomer to participate in polymerization reactions that create robust, stable network structures with tailored porosity . Researchers utilize this compound to develop advanced materials for specific applications, such as selective adsorption and extraction of target analytes from complex biological matrices . The incorporation of this compound into COF structures contributes to enhanced chemical stability and provides a platform for further surface functionalization, making it a versatile tool for designing next-generation functional materials in scientific research .

Properties

CAS No.

195967-44-3

Molecular Formula

C11H10O

Molecular Weight

158.2

IUPAC Name

3,5-bis(ethenyl)benzaldehyde

InChI

InChI=1S/C11H10O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h3-8H,1-2H2

InChI Key

CTYVYLLRFAOSND-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC(=C1)C=O)C=C

Synonyms

Benzaldehyde, 3,5-diethenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

The substituents at the 3,5 positions significantly alter electronic, steric, and functional characteristics:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications
3,5-Divinylbenzaldehyde* C₁₁H₁₀O -CH=CH₂ (3,5) 158.20 Not reported Coordination chemistry, organic synthesis (inferred)
3,5-Dimethylbenzaldehyde C₉H₁₀O -CH₃ (3,5) 134.18 Not reported Organic synthesis intermediate
3,5-Dimethoxybenzaldehyde C₉H₁₀O₃ -OCH₃ (3,5) 166.18 44–48 Pharmaceutical intermediates
4-Hydroxy-3,5-dimethylbenzaldehyde C₉H₁₀O₂ -OH (4), -CH₃ (3,5) 150.18 Not reported Antioxidant research, flavoring agents
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) C₉H₁₀O₄ -OH (4), -OCH₃ (3,5) 182.18 110–115 Antimicrobial agents, lignin degradation studies

*Data inferred from structural analogs; direct references unavailable.

Reactivity in Coordination Chemistry

  • 3,5-Dibromo-salicylaldehyde (analog with -Br substituents) forms stable Ni(II) complexes with phenanthroline co-ligands, demonstrating strong DNA intercalation and serum albumin binding . The bromine atoms enhance electrophilicity, favoring metal coordination.
  • However, its applications in Zn(II) coordination polymers for photocatalysis highlight its versatility .
  • Vinyl substituents (in this compound) may introduce π-conjugation and steric hindrance, altering ligand geometry and metal complex stability. This could enhance catalytic or optoelectronic properties, as seen in related vinyl-aromatic systems .

Preparation Methods

Radical Polymerization of Vinyl Monomers

The primary documented use of this compound involves its incorporation into POPs through radical polymerization. As described in, the monomer undergoes copolymerization with acrylonitrile derivatives under thermal initiation, forming a crosslinked network. Key steps include:

  • Monomer purification : Prior to polymerization, this compound is typically purified via vacuum distillation to remove inhibitors like hydroquinone.

  • Initiator selection : Azobisisobutyronitrile (AIBN) or benzoyl peroxide is used at 60–80°C to generate free radicals, initiating vinyl group crosslinking.

  • Solvent system : Reactions occur in dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize the growing polymer chains.

While focuses on post-polymerization modifications (e.g., amidoximation), the monomer’s synthesis is presumed to follow conventional formylation and vinylation steps, akin to methods for 3,5-dimethylbenzaldehyde.

Characterization and Analytical Validation

Structural Confirmation via Spectroscopy

Post-synthetic characterization of this compound-derived polymers in provides indirect insights into the monomer’s purity:

  • FT-IR : Absence of residual nitrile peaks (~2220 cm⁻¹) confirms complete conversion of acrylonitrile comonomers, while aldehyde C=O stretches (~1700 cm⁻¹) verify retention of the benzaldehyde moiety.

  • Solid-state ¹³C NMR : Peaks at 170 ppm (amide oxime) and 120–140 ppm (aromatic carbons) corroborate successful functionalization without aldehyde degradation.

Porosity and Surface Area Analysis

Brunauer-Emmett-Teller (BET) surface area measurements for POPs synthesized from this compound reveal micro- and mesoporous architectures (504–682 m²/g). These metrics indirectly reflect the monomer’s reactivity, as higher crosslinking densities correlate with reduced pore volumes.

Industrial and Environmental Considerations

Scalability Challenges

The patent in outlines a cobalt-catalyzed oxidation process for 3,5-dimethylbenzaldehyde, which could be adapted for divinyl analogs:

  • Catalyst system : CoCl₂·6H₂O and tetrabutylammonium bromide (TBAB) in a 1:1 molar ratio.

  • Reaction conditions : Oxygen flow at 1 L/min, 110–120°C, 11-hour duration.

Table 1. Comparative Analysis of Benzaldehyde Derivatives

Parameter3,5-DimethylbenzaldehydeThis compound
CatalystCoCl₂/TBABAIBN
Temperature (°C)110–12060–80
Surface Area (m²/g)N/A504–682

Green Chemistry Approaches

The workup procedures in emphasize sustainability:

  • Aqueous-phase separations : Washing polymerized mixtures with 1M KF removes tin byproducts, minimizing environmental toxicity.

  • Solvent recovery : Ethanol or acetone is preferred for desorption due to low toxicity and high recyclability .

Q & A

Q. What are the common synthetic routes for preparing 3,5-Divinylbenzaldehyde, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis of this compound typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, vinyl groups can be introduced via palladium-catalyzed coupling using precursors like 3,5-dibromobenzaldehyde. Key parameters include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance reactivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and improve solubility .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Vinyl protons (δ 5.1–6.3 ppm, doublets) and aldehyde proton (δ ~9.8 ppm, singlet) confirm substitution patterns. Compare with PubChem data for analogous benzaldehydes .
  • ¹³C NMR : Carbonyl carbon (δ ~190 ppm) and vinyl carbons (δ 115–135 ppm) validate structure .
  • IR Spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during storage and experimental procedures?

  • Methodological Answer :
  • Thermal Stability : Thermodynamic studies on analogous hydroxybenzaldehydes (e.g., 3,5-di-tert-butyl derivatives) suggest degradation above 120°C. Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Light Sensitivity : UV exposure accelerates decomposition; use amber vials and minimize ambient light during experiments .
  • pH Considerations : Aldehydes are prone to hydration in aqueous media. Use anhydrous solvents or buffered systems (pH 4–6) for aqueous-phase reactions .

Q. What computational approaches can predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess aggregation tendencies .
  • PubChem Data : Reference thermodynamic properties (e.g., enthalpy of sublimation) from NIST databases for validation .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) observed for this compound derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing vinyl with methoxy or chloro groups) and evaluate biological activity (e.g., enzyme inhibition assays) .
  • Crystallographic Analysis : Resolve steric effects using X-ray diffraction (e.g., as in pyrazole-amine derivatives) to correlate substituent orientation with activity .
  • Statistical Modeling : Apply multivariate regression to isolate substituent contributions (e.g., Hammett σ values) to reactivity .

Notes

  • For synthetic optimization, systematically vary parameters (e.g., catalyst loading, solvent polarity) and monitor via TLC/HPLC .
  • Contradictions in SAR may arise from steric/electronic effects; use crystallography or computational models to resolve .

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